molecular formula C11H9ClN2O3 B6211424 4-chloro-8-ethoxy-3-nitroquinoline CAS No. 1974746-74-1

4-chloro-8-ethoxy-3-nitroquinoline

Cat. No.: B6211424
CAS No.: 1974746-74-1
M. Wt: 252.65 g/mol
InChI Key: BQUFHGCIBGQOQT-UHFFFAOYSA-N
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Description

4-chloro-8-ethoxy-3-nitroquinoline is a quinoline derivative with the molecular formula C11H9ClN2O3. It is a nitrogen-containing heterocyclic compound, which means it has a ring structure that includes at least one atom other than carbon. Quinolines are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-8-ethoxy-3-nitroquinoline typically involves the nitration of 4-chloro-8-ethoxyquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . Another method involves the condensation of p-nitroaniline with benzaldehyde derivatives and phenylacetylene under an air atmosphere, room temperature, and constant stirring using anhydrous acetonitrile as a solvent .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry practices. These include the use of microwave-assisted synthesis, solvent-free conditions, and recyclable catalysts such as molecular iodine or nano ZnO . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-8-ethoxy-3-nitroquinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield quinoline N-oxide derivatives, while reduction can produce aminoquinoline derivatives .

Properties

CAS No.

1974746-74-1

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

4-chloro-8-ethoxy-3-nitroquinoline

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-9-5-3-4-7-10(12)8(14(15)16)6-13-11(7)9/h3-6H,2H2,1H3

InChI Key

BQUFHGCIBGQOQT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C(C(=CN=C21)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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